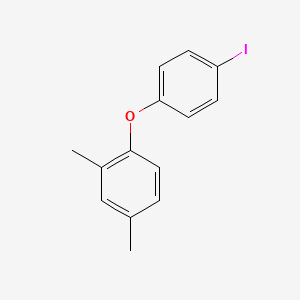

1-(4-Iodophenoxy)-2,4-dimethylbenzene

Description

Significance of Diaryl Ethers as Core Chemical Motifs in Advanced Synthesis and Applications

The diaryl ether (DE) moiety, characterized by an oxygen atom connecting two aromatic rings, is a privileged and enduring scaffold in chemistry. chemicalbook.com This structural unit is not only a component of numerous natural products but is also integral to the design of synthetic compounds across a wide range of applications. bldpharm.com In medicinal chemistry and drug discovery, the diaryl ether framework is found in a multitude of agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. chemicalbook.comnist.govgoogle.com Similarly, in the agrochemical sector, this motif is a key feature in many commercial herbicides, fungicides, and insecticides. chemicalbook.comnist.gov

The prevalence of the diaryl ether core stems from its unique physicochemical properties. The C-O-C ether linkage provides a balance of conformational flexibility and structural rigidity, along with metabolic stability, good lipophilicity, and the ability to penetrate cell membranes. google.com

The construction of the diaryl ether bond (C-O) is a central topic in organic synthesis. Classic methods, most notably the Ullmann condensation, traditionally involve the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgscielo.org.mxscielo.org.mx Modern advancements have led to the development of milder and more efficient protocols, such as the Buchwald-Hartwig amination, which often utilize palladium catalysts. acs.org These synthetic strategies are crucial for accessing the complex and highly functionalized diaryl ether derivatives required for contemporary research. acs.orgacs.org

The Evolving Landscape of Organoiodine Chemistry in Modern Organic Synthesis

Organoiodine chemistry is a cornerstone of modern organic synthesis, largely due to the distinct characteristics of the carbon-iodine (C-I) bond. Among the halogens, the C-I bond is the weakest, which makes the iodide anion an excellent leaving group in nucleophilic substitution and elimination reactions. sigmaaldrich.com This inherent reactivity makes aryl iodides, in particular, highly valuable precursors for a multitude of chemical transformations, especially in the realm of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings).

A significant evolution in the field has been the rise of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). nih.govsigmaaldrich.com These compounds have gained prominence as versatile, efficient, and environmentally benign oxidizing agents, often serving as non-toxic alternatives to heavy metal-based oxidants. sigmaaldrich.comnbinno.com Hypervalent iodine(III) reagents, like diaryliodonium salts, have also been extensively developed as powerful arylating agents, capable of transferring aryl groups in reactions catalyzed by metals like palladium or copper. nbinno.comnih.gov This dual utility—as both a reactive handle for coupling and as a component of powerful reagents—positions organoiodine compounds as indispensable tools for constructing complex molecular architectures. infiniumpharmachem.com

Positioning of 1-(4-Iodophenoxy)-2,4-dimethylbenzene within the Broader Scientific Discourse of Iodinated Aryl Ethers

The compound This compound is a member of the iodinated diaryl ether family. Its structure incorporates the diaryl ether scaffold, specifically linking a 2,4-dimethylphenyl group and a 4-iodophenyl group through an oxygen atom. While extensive, dedicated research on this exact molecule is not prominent in the literature, its scientific importance can be understood by analyzing its constituent parts and its potential as a synthetic building block.

Structural Analysis and Synthetic Strategy: This compound can be logically synthesized via standard C-O cross-coupling methodologies. The most common approach would be a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig reaction. These reactions would typically involve the coupling of 4-Iodophenol (B32979) with an activated 2,4-dimethylbenzene , such as 1-Bromo-2,4-dimethylbenzene (B107640) . acs.orgacs.org The reaction would proceed by forming the ether linkage between the phenolic oxygen of one precursor and the aryl carbon of the other.

Interactive Table: Physicochemical Properties of Potential Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 4-Iodophenol | C₆H₅IO | 220.01 | White to pale yellow crystalline powder | 92-94 | 540-38-5 |

| 1-Bromo-2,4-dimethylbenzene | C₈H₉Br | 185.06 | Liquid | -17 | 583-70-0 |

Note: Data sourced from multiple chemical suppliers and databases. nih.govnbinno.comnih.govstenutz.euchemicalbook.comcymitquimica.comsigmaaldrich.com

Potential Research Applications: The true value of This compound in contemporary research lies in its potential for further chemical modification. The presence of the iodo-substituent on one of the phenyl rings makes it an ideal substrate for a wide array of subsequent cross-coupling reactions. Chemists could use this "handle" to introduce new functional groups or molecular fragments, such as boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination).

This synthetic versatility allows the molecule to serve as an intermediate in the construction of more complex, high-value compounds. The core 2,4-dimethylphenyl ether structure could be a key pharmacophore, while the iodo-position provides a site for diversification, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug or agrochemical discovery. For instance, a related compound, vortioxetine, which contains a (2,4-dimethylphenyl)thioether moiety, is synthesized from precursors like 1-iodo-2,4-dimethylbenzene, highlighting the utility of this substitution pattern in pharmaceutical development. epo.org

Interactive Table: Properties of this compound and an Isomer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₁₃IO | 324.16 | Not available |

| 1-(4-Iodophenoxy)-3,5-dimethylbenzene | C₁₄H₁₃IO | 324.16 | 167987-59-9 |

Note: Properties for the title compound are theoretical. Data for the isomeric compound 1-(4-Iodophenoxy)-3,5-dimethylbenzene is provided for reference. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenoxy)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c1-10-3-8-14(11(2)9-10)16-13-6-4-12(15)5-7-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEBRDCUSWMSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470434 | |

| Record name | 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887264-66-6 | |

| Record name | 1-(4-Iodo-phenoxy)-2,4-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigation of Reaction Mechanisms and Intrinsic Reactivity of Iodinated Aryl Ethers

Mechanistic Pathways Governing Carbon-Oxygen Bond Formation and Cleavage

The synthesis and decomposition of the aryl ether framework are central to its chemistry. The formation of the carbon-oxygen (C-O) bond in diaryl ethers can be achieved through several synthetic routes. Classic methods like the Ullmann condensation involve the copper-catalyzed coupling of an aryl halide with a phenol (B47542). union.eduorganic-chemistry.org More contemporary approaches utilize diaryliodonium salts as potent arylation reagents for alcohols and phenols, often under metal-free conditions. su.seresearchgate.net These reactions can proceed through different mechanistic pathways, including ligand coupling and pathways involving highly reactive aryne intermediates. su.se The specific pathway can be influenced by the electronic nature of the substituents on the aromatic rings. su.se

The cleavage of the chemically robust C-O bond in diaryl ethers is a significant challenge, crucial for breaking down persistent pollutants and for the valorization of biomass like lignin (B12514952). nih.govrsc.org Research has demonstrated that electrocatalytic hydrogenolysis (ECH) using skeletal nickel cathodes can cleave the C-O bond under mild, aqueous conditions without first saturating the benzene (B151609) ring. nih.govnih.gov Mechanistic studies of this process suggest two distinct pathways:

A mechanism involving dual-ring coordination and C-H activation, which leads to the formation of a surface-bound aryne intermediate that is subsequently hydrogenated. nih.govnih.gov

For hydroxy-substituted diaryl ethers, a pathway involving surface binding of the phenolic ring followed by direct displacement of the departing phenol. nih.govnih.gov

Other strategies for C-O bond cleavage include nickel-catalyzed cross-coupling reactions and various reductive cleavage protocols. rsc.org Additionally, an electrochemical method for the nucleophilic aromatic substitution (SNAr) of diaryl ethers has been developed, which facilitates C-O bond cleavage and functionalization without the need for strong bases or external redox agents. rsc.org

Understanding Carbon-Iodine Bond Reactivity in Substituted Aromatic Systems

The carbon-iodine (C-I) bond in aryl iodides like 1-(4-Iodophenoxy)-2,4-dimethylbenzene is a key determinant of the molecule's reactivity. The C-I bond is the weakest among the carbon-halogen bonds. libretexts.org This characteristic makes aryl iodides highly reactive substrates in a variety of transformations, particularly in organometallic cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings, where they readily undergo oxidative addition to transition metal catalysts. fiveable.me The reactivity trend for aryl halides in these reactions is typically I > Br > Cl. fiveable.me This high reactivity makes aryl iodides versatile intermediates in organic synthesis. fiveable.me

The function of iodine as a leaving group is highly dependent on the reaction mechanism. In nucleophilic aliphatic substitution (SN1 and SN2 reactions), the iodide ion (I⁻) is an excellent leaving group. This is attributed to the weakness of the C-I bond and the high stability of the resulting iodide anion, which is the conjugate base of a strong acid (HI). libretexts.orgquora.com

| Reaction Type | Typical Reactivity Order | Reason for Order |

|---|---|---|

| SN1 / SN2 | I > Br > Cl > F | Rate is dependent on C-X bond strength and leaving group stability (X⁻). Weaker C-I bond breaks more easily. libretexts.org |

| SNAr (Addition-Elimination) | F > Cl ≈ Br > I | Rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of the halogen. nih.govyoutube.com |

Iodine and, in particular, organoiodine compounds in higher oxidation states (hypervalent iodine), have gained prominence as versatile and environmentally benign catalysts in organic synthesis. researchgate.netcardiff.ac.uk These species often exhibit reactivity similar to transition metals and serve as sustainable alternatives for various oxidative transformations. rsc.orgrsc.org

Hypervalent iodine(III) and iodine(V) species are effective catalysts for forming new C-O, C-N, and C-C bonds. researchgate.netcardiff.ac.uk These catalytic reactions typically involve the in situ generation of the active hypervalent iodine species from an iodoarene pre-catalyst using a stoichiometric oxidant like Oxone, peroxyacids (e.g., mCPBA), or hydrogen peroxide. researchgate.netrsc.org The catalytic cycle involves the oxidation of the iodoarene, followed by substrate functionalization and regeneration of the catalyst. These methods are noted for their mild reaction conditions and simple procedures. researchgate.net

Oxidative and Reductive Transformations of Iodinated Aryl Ethers

Iodinated aryl ethers can undergo various oxidative and reductive transformations targeting either the C-I bond, the ether linkage, or the aromatic rings.

Oxidative Transformations: Hypervalent iodine reagents are widely used for the oxidation of numerous organic substrates, including alcohols, to produce valuable carbonyl compounds. rsc.orgacs.org Iodine itself can act as a catalyst in oxidative reactions, such as the disproportionation of certain aryl-substituted ethers under solvent-free conditions to yield ketones and methane (B114726) derivatives. rsc.org In these reactions, electron-donating groups on the aryl ring tend to facilitate the transformation. rsc.org Furthermore, the synthesis of diaryl ethers can be achieved via oxidative coupling reactions catalyzed by iodine compounds. researchgate.net

Reductive Transformations: The C-I bond of iodinated aryl ethers can be cleaved through reductive processes. Electrocatalytic hydrogenolysis (ECH) over skeletal Ni cathodes has been shown to be effective not only for C-O bond cleavage but also for the complete defluorination of substrates with aromatic C-F bonds, indicating its potential for dehalogenation. nih.govnih.gov The cleavage of aryl alkyl ethers can also be accomplished using systems like aluminum and iodine, which generate aluminum triiodide in situ as the reactive ether-cleaving species. researchgate.net

Theoretical Frameworks for Reaction Pathway Analysis (e.g., Transition State Theory, Kinetic Isotope Effects)

To gain deeper insight into the complex reaction mechanisms of compounds like this compound, chemists employ theoretical and experimental tools to analyze reaction pathways.

Transition State Theory (TST): Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. vedantu.com It posits that reactants pass through a high-energy, unstable intermediate state, known as the transition state or activated complex, on their way to becoming products. vedantu.comlibretexts.org The rate of the reaction is determined by the energy barrier (activation energy) required to reach this transition state. numberanalytics.com TST provides a framework for understanding reaction mechanisms on a molecular level by analyzing the potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. libretexts.orgnumberanalytics.com The transition state is a saddle point on this surface. numberanalytics.com TST is crucial for:

Predicting Reaction Rates: By calculating the energy of the transition state, researchers can predict how fast a reaction will proceed. numberanalytics.com

Understanding Catalysis: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower-energy transition state. TST helps elucidate how a catalyst stabilizes the transition state. numberanalytics.comnumberanalytics.com

Predicting Selectivity: When multiple products are possible, TST can be used to compare the energies of the different transition states leading to each product, thereby predicting the major outcome. numberanalytics.com

Kinetic Isotope Effects (KIEs): The Kinetic Isotope Effect (KIE) is a powerful experimental tool for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. libretexts.orgwikipedia.org A KIE is observed as a change in the reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). libretexts.org

The underlying principle is that heavier isotopes form stronger bonds and have lower vibrational frequencies, meaning more energy is required to break a bond to a heavier isotope. libretexts.org This results in a slower reaction rate if that bond is broken or significantly altered in the rate-determining step. libretexts.org

Primary KIEs: Occur when the isotopically substituted atom is directly involved in bond-breaking or bond-forming in the rate-determining step. These effects are typically significant (e.g., kH/kD values of 2-8). libretexts.orgnumberanalytics.com

Secondary KIEs: Are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur during the transition state. libretexts.orgnumberanalytics.com

By measuring KIEs, chemists can deduce which bonds are being altered in the slowest step of a reaction, providing invaluable evidence for a proposed mechanistic pathway. numberanalytics.comyoutube.com

| Framework | Core Concept | Key Applications in Mechanistic Studies |

|---|---|---|

| Transition State Theory (TST) | Reactions proceed through a high-energy activated complex (transition state). The rate depends on the energy of this state. vedantu.comlibretexts.org | Calculating activation energies, predicting reaction rates, understanding catalytic effects, and predicting product selectivity. numberanalytics.comnumberanalytics.com |

| Kinetic Isotope Effects (KIE) | Replacing an atom with a heavier isotope can change the reaction rate if that atom's bond is altered in the rate-determining step. libretexts.orgwikipedia.org | Identifying the rate-determining step, determining transition state structure, distinguishing between competing reaction pathways. numberanalytics.comyoutube.com |

Advanced Spectroscopic and Chromatographic Characterization of Iodinated Aryl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework of 1-(4-Iodophenoxy)-2,4-dimethylbenzene.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The symmetry and substitution patterns of the two aromatic rings result in distinct signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and the protons of the two methyl groups. The 2,4-dimethylphenyl ring, due to its dissymmetry, will display three distinct aromatic proton signals. The 4-iodophenoxy group, with its symmetry, will show two sets of equivalent protons, appearing as two doublets. The methyl groups will appear as sharp singlets in the upfield region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be unique, though some aromatic signals may overlap. The carbon atom attached to the iodine (C-I) is significantly influenced by the iodine's heavy atom effect, and its chemical shift is a key identifier. The ether linkage (C-O-C) is also characterized by specific chemical shifts for the carbons bonded to the oxygen. The symmetry of p-xylene (B151628) (1,4-dimethylbenzene) results in only three distinct carbon signals, but the addition of the iodophenoxy group breaks this symmetry. docbrown.infodocbrown.info

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~156 |

| C2 | 7.15 (d) | ~118 |

| C3 | 6.85 (d) | ~139 |

| C4 | - | ~85 |

| C5 | 6.85 (d) | ~139 |

| C6 | 7.15 (d) | ~118 |

| C1' | - | ~153 |

| C2' | - | ~132 |

| C3' | 7.10 (d) | ~131 |

| C4' | - | ~138 |

| C5' | 7.05 (dd) | ~127 |

| C6' | 6.80 (s) | ~121 |

| C-CH₃ (at C2') | 2.25 (s) | ~16 |

| C-CH₃ (at C4') | 2.35 (s) | ~21 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would show correlations between adjacent protons on each aromatic ring, helping to trace the connectivity. For instance, the proton at C5' would show a cross-peak with the proton at C3' and C6' on the dimethylphenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one bond). youtube.com Each proton signal is correlated to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on their known proton assignments. For example, the singlet at ~2.25 ppm would correlate with the carbon signal at ~16 ppm, confirming it as one of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is crucial for establishing connectivity across quaternary (non-protonated) carbons and the ether linkage. Key correlations would include the proton at C6' showing a cross-peak to the ether carbon C1', and the protons at C2/C6 showing a cross-peak to the other ether carbon C1. This definitively confirms the C-O-C bond connecting the two specific aromatic moieties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic bands confirming its key structural features.

Interactive Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1050 | C-O-C Symmetric Stretch | Aryl Ether |

| 850-750 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |

| ~500 | C-I Stretch | Iodo-Aryl |

The most diagnostic peaks are the strong asymmetric C-O-C stretch of the aryl ether and the low-frequency C-I stretch. The specific pattern of the C-H out-of-plane bending bands can help confirm the substitution pattern on the aromatic rings. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures scattered light. libretexts.org It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. The symmetric breathing vibrations of the aromatic rings and the C-I stretch are expected to produce strong signals in the Raman spectrum. Because the polarizability of the C-I bond is high, it often yields a more intense and easily identifiable Raman signal compared to its FTIR absorption. libretexts.org This makes Raman spectroscopy an excellent tool for confirming the presence of the iodo-substituent and for obtaining a unique molecular fingerprint of the compound.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

When analyzed by MS, this compound (molecular formula C₁₄H₁₃IO) would first be ionized to form a molecular ion (M⁺•). The exact mass of this ion would be a primary piece of evidence for the compound's identity. The molecular weight is 324.16 g/mol .

The molecular ion is energetically unstable and will break apart in predictable ways. chemguide.co.uk The fragmentation pattern is dominated by cleavages at the weakest bonds, particularly the C-O ether bonds and the C-I bond.

Key Fragmentation Pathways:

Ether Cleavage: The most common fragmentation would be the cleavage of the C-O bonds of the ether linkage, leading to two primary fragment ions.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment corresponding to the loss of an iodine atom (I•).

Loss of Methyl Group: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the molecular ion. docbrown.info

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 324 | [C₁₄H₁₃IO]⁺• | Molecular Ion (M⁺•) |

| 219 | [C₈H₉O]⁺ | Loss of iodophenyl radical |

| 209 | [C₆H₄O]⁺• | Loss of dimethylphenyl radical (less likely) |

| 197 | [C₁₄H₁₃O]⁺ | Loss of Iodine radical (M - 127) |

| 105 | [C₈H₉]⁺ | Dimethylphenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of dimethylphenyl fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For iodinated aryl ethers like this compound, GC-MS provides both qualitative and quantitative data. The gas chromatograph separates the compound from any impurities or byproducts, while the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in structural elucidation.

In the analysis of related iodinated compounds, GC-MS is often used following a derivatization step to increase volatility, although this is not typically necessary for aryl ethers themselves. nih.gov The choice of ionization method is critical. Electron Ionization (EI) is a hard ionization technique that generates a reproducible fragmentation pattern, creating a molecular fingerprint that can be compared against spectral libraries. shimadzu.com Chemical Ionization (CI), a softer technique, is often used to confirm the molecular weight of the compound by producing a strong signal for the protonated molecule [M+H]⁺. shimadzu.com

Research on the analysis of various volatile organic compounds (VOCs) has demonstrated the utility of GC-MS in creating detailed chemical profiles. mdpi.commdpi.com The selection of the GC column and temperature programming are optimized to achieve baseline separation of the target analyte from any related substances. shimadzu.com

Table 1: Typical GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| GC Column | SH-Rxi-5MS (30m x 0.25mm, 0.25µm) or similar | Provides separation of analytes based on boiling point and polarity. |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | EI for structural fragmentation, CI for molecular weight confirmation. shimadzu.com |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. shimadzu.commdpi.com |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Ramped temperature gradient (e.g., 60°C to 300°C) | Separates compounds with a wide range of boiling points. mdpi.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Filters ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For non-volatile compounds or complex mixtures containing iodinated aryl ethers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique is particularly valuable for analyzing samples from synthetic reaction mixtures or biological matrices without the need for derivatization.

A study on the analysis of iodinated contrast media (ICMs) in aqueous matrices highlights the sensitivity and selectivity of LC-MS/MS. nih.gov The method allowed for the detection of multiple iodinated compounds at nanogram-per-liter levels. nih.gov Electrospray ionization (ESI) is a common ionization source for this class of compounds, as it is a soft ionization technique that typically keeps the parent molecule intact. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented in a collision cell, and the resulting product ions are analyzed. diva-portal.org This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov

Table 2: Key Considerations for LC-MS/MS Method Development

| Parameter | Description | Relevance |

| LC Column | Reversed-phase (e.g., C18, C8) | Separates analytes based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid) | Elutes compounds from the column; additives aid in ionization. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the liquid phase. ESI is common for polar to medium polarity compounds. diva-portal.org |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) | QqQ is ideal for targeted quantification (MRM), while QTOF provides high-resolution data for identification. diva-portal.org |

| Detection Mode | Tandem MS (MS/MS) | Provides structural information and high selectivity for quantification in complex matrices. nih.govdiva-portal.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. nih.gov This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. asianpubs.orgmdpi.com The process involves growing a high-quality single crystal of the compound, which can be the most challenging step. nih.gov

While a specific crystal structure for this compound is not publicly available, the analysis of a structurally related iodinated aryl ether, (β-4-(Iodophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol), provides a clear example of the data obtained. asianpubs.orgresearchgate.net In that study, the compound was crystallized and its structure was determined using a 4-circle automatic diffractometer. asianpubs.org The analysis yielded precise unit cell dimensions, the space group, and the exact conformation of the molecule in the crystal lattice. asianpubs.org Such data is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 3: Example Crystallographic Data for a Related Iodinated Phenoxy Compound (Data from (β-4-(Iodophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol)) asianpubs.org

| Parameter | Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/n | Describes the symmetry elements of the unit cell. asianpubs.org |

| Unit Cell Dimensions | a = 8.136(2) Åb = 16.762(1) Åc = 21.979(1) Åβ = 92.54(2)° | The dimensions of the fundamental repeating block of the crystal. asianpubs.org |

| Radiation Source | CuKα (λ = 1.5418 Å) | The wavelength of X-rays used to diffract from the crystal. asianpubs.org |

| Diffractometer | CAD-4 Enraf Nonius | The instrument used to collect diffraction data. asianpubs.org |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are the cornerstone of purity assessment and isolation in synthetic chemistry. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential tools.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. amazonaws.com Developing a robust HPLC method is crucial for assessing the purity of a synthesized batch of this compound and for isolating the compound.

Method development involves a systematic optimization of several parameters. nih.gov The primary goal is to achieve adequate resolution between the main compound and all potential impurities, such as starting materials, byproducts, or degradation products. nih.gov A reversed-phase C18 column is often the first choice for non-polar to moderately polar aromatic compounds. nih.gov The mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is adjusted to control the retention time and separation. nih.govresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic rings in the molecule absorb UV light.

Table 4: Outline of HPLC Method Development Strategy

| Step | Parameter to Optimize | Common Choices & Considerations |

| 1. Column Selection | Stationary Phase | C18, C8, Phenyl-Hexyl. Choice depends on analyte polarity. amazonaws.com |

| 2. Mobile Phase Selection | Solvents & pH | Acetonitrile/Water, Methanol/Water. pH can be adjusted with buffers (e.g., phosphate) to control ionization of acidic/basic impurities. nih.govnih.gov |

| 3. Elution Mode | Isocratic vs. Gradient | Isocratic (constant mobile phase composition) is simpler. Gradient (varied composition) is better for separating complex mixtures with a wide polarity range. nih.gov |

| 4. Detector Settings | Wavelength | Selected based on the UV absorbance maximum of the analyte to ensure high sensitivity. |

| 5. Validation | ICH Guidelines | The final method is validated for accuracy, precision, linearity, and robustness. amazonaws.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a high-resolution separation technique ideal for assessing the purity of volatile compounds. nih.gov Due to its high efficiency, GC can separate compounds with very similar boiling points. For this compound, a direct GC analysis is feasible to determine its purity percentage and detect any volatile impurities.

The development of a GC method focuses on selecting the right capillary column and optimizing the oven temperature program. mdpi.com A non-polar or medium-polarity column is typically suitable for aryl ethers. The temperature program is carefully ramped to allow for the separation of early-eluting volatile impurities from the main compound and later-eluting, higher-boiling point impurities. mdpi.com While derivatization is a common strategy to analyze non-volatile compounds by GC, it is generally not required for a semi-volatile molecule like an iodinated aryl ether but may be used for related precursor molecules like phenols or amines. nih.gov

Table 5: Typical Parameters for GC-Based Purity Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., DB-5, HP-5ms) | Provides high-resolution separation. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the sample through the column. nih.gov |

| Temperature Program | Ramped (e.g., 5-10 °C/min) | Ensures separation of components with different volatilities. mdpi.com |

| Detector | Flame Ionization Detector (FID) | Provides a response proportional to the mass of carbon, allowing for accurate purity assessment. |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload; splitless is for trace analysis. |

Computational Chemistry Approaches to Elucidate Behavior of Iodinated Aryl Ethers

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.gov This approach is particularly useful for large systems and for exploring dynamic processes that occur over nanoseconds to microseconds.

For 1-(4-Iodophenoxy)-2,4-dimethylbenzene, MD simulations can elucidate its conformational flexibility, particularly the rotation around the C-O-C ether linkage. This analysis helps identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations can model how the molecule interacts with other molecules, such as solvents or biological macromolecules. dovepress.com By analyzing the trajectories, one can calculate various properties like the radial distribution function (RDF), root-mean-square deviation (RMSD), and the number of hydrogen bonds to understand the nature and strength of intermolecular forces. nih.gov Polarizable force fields are often employed for ionic systems to better capture the electrostatic interactions. acs.org

Table 3: Key Parameters Analyzed in a Typical MD Simulation

| Parameter | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the simulation and structural convergence. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within the molecule. |

| Radius of Gyration (Rg) | Measures the compactness of a structure. | Provides insight into conformational changes (e.g., folding/unfolding). |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes local solvent structure and specific intermolecular interactions. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed. | Quantifies specific interactions with solvent or other molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological or Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netmdpi.com The fundamental principle is that the structure of a molecule determines its properties, and this relationship can be quantified mathematically. nih.gov QSAR models are widely used in drug discovery and environmental science to predict the activity and fate of new or untested chemicals. nih.govnih.gov

To build a QSAR model for a class of compounds including this compound, a training set of molecules with known activities (e.g., toxicity, receptor binding affinity) is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that links these descriptors to the observed activity. researchgate.net Once validated, this model can predict the activity of new compounds like this compound. nih.gov

Table 4: Example of a QSAR Model and Common Molecular Descriptors

| Example QSAR Equation | |

|---|---|

| pIC₅₀ = c₀ + c₁(AlogP) + c₂(TPSA) + c₃(MW) + c₄(RotB) | |

| Descriptor | Description |

| AlogP | Logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. |

| TPSA | Topological Polar Surface Area, related to hydrogen bonding potential. |

| MW | Molecular Weight. |

| RotB | Number of Rotatable Bonds, a measure of molecular flexibility. |

Machine Learning and Artificial Intelligence Applications in Rational Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from reaction prediction to rational materials design. engineering.org.cnrsc.org These approaches can analyze vast datasets to identify complex patterns and structure-property relationships that may not be apparent through traditional analysis. nih.govyoutube.com

In the context of iodinated aryl ethers, ML models can be trained on large databases of computational or experimental data to predict a wide range of properties, such as reaction outcomes, spectroscopic data, or biological activity. engineering.org.cnyoutube.com For instance, deep neural networks have shown superior performance in QSAR analysis compared to conventional methods. mdpi.com ML can also accelerate the discovery of new materials by predicting the stability and formability of novel compounds, as demonstrated in the search for new iodine-containing apatites. cambridge.org

Furthermore, generative models, a type of AI, can be used for de novo design. nih.gov These models can learn the underlying rules of chemical space and then generate novel molecular structures with desired properties, providing a powerful tool for designing new iodinated aryl ethers with optimized characteristics for specific applications, such as pharmaceuticals or functional materials. youtube.comnih.gov

Table 5: Applications of Machine Learning and AI in Chemical Research

| ML/AI Technique | Application | Example |

|---|---|---|

| Deep Neural Networks (DNN) | Property Prediction | Predicting toxicity or biological activity with higher accuracy than traditional QSAR. mdpi.com |

| Random Forest | Classification and Regression | Predicting the formability of new crystalline compounds. cambridge.org |

| Graph Neural Networks (GNN) | Molecular Property Prediction | Predicting NMR chemical shifts directly from the molecular graph. d-nb.info |

| Reinforcement Learning | De Novo Molecular Design | Generating novel molecules with optimized binding affinity for a specific biological target. nih.gov |

| Natural Language Processing (NLP) | Data Extraction | Training models to extract experimental data from scientific literature. youtube.com |

Research Applications of Iodinated Aryl Ethers in Scientific Disciplines

Role in Pharmaceutical and Agrochemical Synthesis and Development

The structure of iodinated aryl ethers is of considerable interest in the synthesis of new pharmaceuticals and agrochemicals. The presence of the carbon-iodine bond and the diaryl ether framework are key features that synthetic chemists exploit.

Aryl iodides are crucial synthetic building blocks in organic chemistry, primarily utilized in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov Compounds like 1-(4-Iodophenoxy)-2,4-dimethylbenzene serve as valuable intermediates because the iodine atom can be readily substituted. This reactivity is fundamental for constructing more complex molecular architectures.

Methods for the synthesis of diaryl ethers often involve the coupling of an aryl halide with a phenol (B47542), a process known as the Ullmann condensation. nih.gov More modern methods utilize diaryliodonium salts, which offer an alternative to transition-metal catalysis and can proceed under mild conditions. pdx.edu These synthetic routes are vital for creating the diaryl ether core, which is a prevalent motif in many biologically active molecules. pdx.edu The generation of multiple bonds in a single, one-pot step, a strategy known as a multicomponent reaction, has also gained significant traction in accelerating the synthesis of complex molecules for drug discovery. nih.gov

Recent research has highlighted efficient, metal-free methods for creating both diaryl ethers and their precursors. For instance, a method for synthesizing aryl iodides from arylhydrazines and iodine has been developed, tolerating a wide variety of functional groups. nih.govacs.org Furthermore, phosphate-stabilized diaryliodonium salts have been used to induce an intramolecular aryl migration, yielding iodo-substituted diaryl ethers in high yields. rsc.org

Table 1: Synthetic Reactions Involving Aryl Iodide Intermediates

| Reaction Name | Description | Relevance |

|---|---|---|

| Suzuki-Miyaura Coupling | A cross-coupling reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov | Forms new carbon-carbon bonds, allowing the attachment of other aryl or alkyl groups at the position of the iodine atom. |

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. nih.gov | Introduces alkynyl groups, which are important in many pharmaceutical compounds. |

| Ullmann Condensation | A reaction that typically involves copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. nih.gov | A classic method for synthesizing diaryl ethers. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction of amines with aryl halides. | Enables the formation of carbon-nitrogen bonds, crucial for many drug molecules. |

The incorporation of iodine into a molecular structure is a deliberate design choice in the development of new bioactive compounds. The iodine atom can influence the compound's potency and pharmacokinetic properties. A notable example is the design of potent inhibitors of transthyretin (TTR) fibrillogenesis, a process associated with amyloid diseases. nih.gov By adding iodine atoms to the core structure of known inhibitors, researchers have created new analogues with significantly improved binding affinity and inhibitory potency. nih.gov

The 2,4-dimethyl substitution pattern, similar to that found in this compound, is present in various pharmacologically active compounds. For instance, the drug Vortioxetine, used for treating depression, contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine structure, highlighting the utility of the 2,4-dimethylphenyl moiety in medicinal chemistry. google.com

Furthermore, the aryl iodide functionality is essential for creating radiolabeled compounds for biological studies. By replacing the stable iodine-127 with a radioactive isotope like iodine-125, scientists can create tracers to study the distribution and target engagement of a potential drug molecule. nih.gov This approach has been used to develop potential imaging agents for the enzyme aromatase, a key target in breast cancer therapy. nih.gov

Advanced Materials Science and Engineering

The unique electronic and physical properties of iodinated aryl ethers make them attractive candidates for the development of advanced materials.

The introduction of heavy atoms like iodine into organic molecules can significantly alter their properties. In polymer science, incorporating iodinated monomers can lead to materials with specialized functions. Aryl sulfides, which can be synthesized from aryl iodides, are recognized for their role in modern materials science. nih.gov The development of photo-induced, metal-free methods to create these C-S bonds from aryl iodides opens up environmentally friendly pathways to new functional molecules for materials applications. nih.gov

Iodinated compounds are being explored in polymer chemistry to create materials with enhanced properties. A notable application is the synthesis of iodinated polyesters that function as radio-opaque materials for biomedical devices. researchgate.net By synthesizing monomeric units containing aryl-iodine moieties and then polymerizing them, researchers have created polyesters with built-in X-ray contrast. researchgate.net For example, an iodinated poly(lactic acid) (iPLA) was synthesized and shown to be visible through chicken tissue using X-ray imaging, demonstrating its potential for creating biodegradable medical implants that can be monitored non-invasively. researchgate.net

Hypervalent iodine compounds, which are often synthesized from aryl iodides, are also valued as versatile and sometimes recyclable reagents in organic synthesis. nih.govrsc.org Their ability to perform oxidative transformations makes them useful in a wide range of chemical reactions. researchgate.net

Applications in Medical Diagnostics and Imaging Research

The most prominent application for compounds containing iodine is in medical imaging. The high atomic number of iodine (53) makes it an excellent agent for attenuating X-rays. radiopaedia.org

This property is the foundation of iodinated contrast media (ICM), which are administered to patients to improve the visibility of blood vessels and organs in X-ray-based imaging modalities like computed tomography (CT). radiopaedia.orgnih.govfda.gov When an iodinated agent is present in a tissue, it absorbs X-rays more effectively than the surrounding soft tissue, creating a clear contrast in the resulting image. radiopaedia.org

Research in this area focuses on developing new molecules and delivery systems to improve the efficacy and safety of contrast agents. Organic nanoplatforms, for example, are being explored to overcome drawbacks of traditional ICMs, such as short circulation times and inefficient targeting. nih.gov The synthesis of iodinated polyesters also contributes to this field by creating materials for medical devices that are inherently visible under X-ray, aiding in their placement and monitoring. researchgate.net

Furthermore, the use of radioactive iodine isotopes (such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) is a cornerstone of nuclear medicine, including Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net Aryl iodides are critical precursors for these imaging agents. nih.govresearchgate.net By synthesizing a molecule that binds to a specific biological target (like a receptor or enzyme) and labeling it with a radioactive iodine isotope, scientists can visualize and quantify biological processes in vivo. This has led to the development of imaging agents to detect amyloid plaques in the brain and to image the aromatase enzyme in both the brain and peripheral organs. nih.govresearchgate.net

Table 2: Applications of Iodinated Compounds in Medical Imaging

| Imaging Modality | Principle of Application | Example |

|---|---|---|

| Computed Tomography (CT) | The high atomic number of iodine provides X-ray attenuation, enhancing contrast between tissues. radiopaedia.org | Iodinated contrast media (ICM) for visualizing blood vessels and organs. nih.gov Iodinated polymers for radio-opaque medical implants. researchgate.net |

| SPECT Imaging | A biologically active molecule is labeled with a gamma-emitting radioisotope, such as Iodine-123 or Iodine-125. nih.govresearchgate.net | An agent for imaging the N-methyl-D-aspartate (NMDA) receptor. researchgate.net |

| PET Imaging | A molecule is labeled with a positron-emitting radioisotope, such as Iodine-124. nih.gov | Development of probes for various biological targets. |

| Autoradiography | A molecule labeled with a radioisotope (e.g., Iodine-125) is used to determine its distribution in tissue sections. nih.gov | Probes for imaging aromatase in brain and ovarian tissues. nih.gov |

Development of Iodine-Containing Contrast Agents for Imaging Modalities

Iodine's high atomic number makes it an effective attenuator of X-rays, which is why iodinated compounds are widely used as contrast agents in medical imaging techniques like computed tomography (CT). The core principle involves introducing an iodine-containing substance into the body to enhance the visibility of internal structures.

Despite the general use of iodinated molecules as contrast agents, there is no specific information available in scientific literature or patents that details the investigation or application of this compound for this purpose.

Precursors for Radiopharmaceutical Synthesis and Radiolabeling Strategies

A radiopharmaceutical precursor is a non-radioactive molecule that is designed to be chemically bonded with a radioactive isotope. The stable iodine atom in an iodinated aryl ether can potentially be replaced with a radioactive iodine isotope (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131) to create a radiolabeled tracer for diagnostic imaging (like SPECT or PET) or for therapeutic applications. rjeid.comnih.gov This process is a common strategy in the development of new radiopharmaceuticals. google.com

While the general class of iodinated aryl ethers serves as precursors in radiopharmaceutical development, there are no specific studies or reports documenting the use of this compound as a precursor for radiopharmaceutical synthesis.

Chemical Biology and Mechanistic Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, such as identifying the function of a specific protein or investigating a biochemical pathway. nih.gov The characteristics of an effective chemical probe include high potency and selectivity for its intended biological target. researchgate.net

Probes for Biological Target Identification (General)

The development of chemical probes is a critical aspect of chemical biology, enabling the identification and validation of new drug targets. rjeid.com These probes are often derived from hit compounds discovered in screening campaigns and are optimized to reliably interact with their biological target. nih.gov

There is no information in the available scientific literature to suggest that this compound has been developed or utilized as a chemical probe for the identification of biological targets.

Investigation of Biochemical Pathways

By interacting with specific components of a biochemical pathway, such as an enzyme or receptor, chemical probes can help researchers understand the pathway's function and its role in health and disease.

No research has been published that describes the use of this compound for the investigation of biochemical pathways.

Environmental Fate and Degradation Studies of Diaryl Ethers: a Research Perspective

Biodegradation Pathways and Microbial Transformations

The microbial breakdown of halogenated diaryl ethers is a key process governing their environmental persistence. While non-halogenated diaryl ethers are generally biodegradable under aerobic conditions, the presence of halogens can significantly hinder this process, often requiring specialized microorganisms and enzymatic systems. nih.gov

Research into the microbial degradation of halogenated aromatic compounds has identified several bacterial and fungal strains capable of their transformation. For instance, anaerobic methanogenic consortia have demonstrated the ability to dehalogenate even highly halogenated diaryl ethers. nih.gov In aerobic environments, certain fungal species can transform chlorinated dibenzofurans and dibenzo-p-dioxins, which are structurally related to diaryl ethers, through the action of non-specific enzymes like lignin (B12514952) peroxidases. nih.gov

The cleavage of the ether bond in diaryl ethers is a critical step in their degradation. In some bacteria, this process is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to further breakdown. For more complex diaryl ethers, such as those found in lignin, a multi-enzyme system is often required. For example, in Sphingobium sp. SYK-6, the cleavage of the β-O-4 aryl ether linkage involves a cascade of enzymes, including Cα-dehydrogenases (like LigD, LigL, and LigN) and β-etherases (such as LigE, LigF, and LigP). rsc.orgrsc.orgosti.gov These β-etherases are glutathione (B108866) S-transferases that catalyze the reductive cleavage of the ether bond. researchgate.net

While no specific microbial strains have been documented for the degradation of 1-(4-Iodophenoxy)-2,4-dimethylbenzene , it is plausible that similar enzymatic pathways could be involved in its transformation. The initial step would likely involve either the cleavage of the ether bond or the dehalogenation of the iodinated ring.

Table 1: Key Microbial Genera and Enzymes in the Degradation of Diaryl Ethers

| Microbial Genus | Enzyme Class | Function | Relevant Substrates |

| Sphingobium | Cα-dehydrogenase, β-etherase | Cleavage of β-O-4 aryl ether bonds | Lignin model compounds |

| Pseudomonas | Cα-dehydrogenase | Oxidation of β-aryl ether compounds | Lignin model compounds |

| Various Fungi | Lignin Peroxidase | Non-specific oxidation | Chlorinated dibenzofurans |

| Anaerobic Consortia | Dehalogenases | Removal of halogen atoms | Polyhalogenated diaryl ethers |

This table is illustrative and based on research on analogous compounds, as specific data for this compound is not available.

The environmental persistence of halogenated diaryl ethers is influenced by their chemical structure and the environmental conditions. Compounds like polybrominated diphenyl ethers (PBDEs) are known for their persistence, bioaccumulation, and ability to be transported over long distances. nih.gov Due to their hydrophobicity, they tend to adsorb to soil and sediment, which act as major environmental sinks. nih.govtandfonline.com

The persistence of This compound in the environment has not been specifically studied. However, by analogy to PBDEs, it is expected to exhibit moderate to high persistence. The presence of the iodine atom and the two methyl groups on the benzene (B151609) rings increases its hydrophobicity, which would favor its partitioning to organic matter in soil and sediment. nih.govscilit.com This sorption to solid matrices can reduce its bioavailability for microbial degradation and protect it from other degradation processes, thus prolonging its environmental half-life. researchgate.net The half-lives of some PBDE congeners in the environment can range from years to over a decade, and it is conceivable that iodinated diaryl ethers could have similar persistence. nih.gov

Chemical and Photochemical Degradation Mechanisms in Aquatic and Terrestrial Systems

In addition to microbial processes, abiotic degradation mechanisms can contribute to the transformation of diaryl ethers in the environment.

The ether linkage in diaryl ethers is generally stable to hydrolysis under typical environmental pH conditions. However, under more extreme conditions, such as those found in some industrial wastewaters or during certain water treatment processes, hydrolysis can occur. Studies on the hydrothermal decomposition of diaryl ether model compounds have shown that cleavage of the ether bond can be achieved at elevated temperatures. researchgate.net Recent research has also demonstrated that uranyl-photocatalyzed hydrolysis of diaryl ethers can occur at room temperature under blue light stimulation, yielding two phenol (B47542) derivatives. acs.orgnih.govnih.gov This process involves a single electron transfer mechanism. acs.orgnih.gov While these conditions are not typical of the general environment, they highlight potential pathways for degradation in specific contaminated settings.

Photodegradation can be a significant removal pathway for aromatic compounds in aquatic environments and on surfaces exposed to sunlight. The absorption of UV radiation can lead to the cleavage of chemical bonds. For This compound , photolysis could potentially lead to the cleavage of the C-O ether bond or the C-I bond. The latter would result in the formation of a deiodinated diaryl ether and an iodine radical. The photodegradation of aromatic pollutants can be influenced by various factors, including the presence of photosensitizers and the chemical structure of the compound itself. nih.govnih.gov The distribution of photoproducts can also be affected by reaction conditions such as oxygen concentration. nih.gov

Formation Mechanisms of Iodinated Disinfection Byproducts (I-DBPs) and Control Strategies

A significant concern with the presence of iodinated organic compounds like This compound in water sources is their potential to act as precursors for the formation of iodinated disinfection byproducts (I-DBPs) during water treatment. I-DBPs are generally more toxic than their chlorinated and brominated analogs.

The formation of I-DBPs occurs when disinfectants such as chlorine or chloramine (B81541) react with iodide or iodinated organic matter present in the water. The primary reactive iodine species is often hypoiodous acid (HOI), which is formed from the oxidation of iodide. acs.org HOI can then react with organic precursors through electrophilic substitution on aromatic rings to form aromatic I-DBPs. acs.org In the case of This compound , the aromatic rings are potential sites for electrophilic attack by HOI, which could lead to the formation of various iodinated and potentially mixed halogenated byproducts, depending on the disinfectant used and the presence of other halides like bromide. The formation of iodinated trihalomethanes (I-THMs) is a particular concern. acs.orgnih.govnih.gov

Control strategies for I-DBPs primarily focus on removing their precursors from the water before disinfection. mknassociates.usmdpi.com

Table 2: Control Strategies for Disinfection Byproduct (DBP) Precursors

| Control Strategy | Mechanism | Effectiveness |

| Enhanced Coagulation | Removal of natural organic matter (NOM) and other precursors through flocculation and sedimentation. tandfonline.com | Effective for hydrophobic and high-charge precursors. |

| Activated Carbon Adsorption | Adsorption of organic precursors onto the porous surface of activated carbon. mdpi.comtandfonline.com | Broad-spectrum removal of organic compounds. |

| Biological Filtration | Microbial degradation of DBP precursors in biofilters. researchgate.netnih.gov | Can remove a fraction of halogenated DBP precursors. |

| Alternative Disinfectants | Use of disinfectants like ozone or chlorine dioxide that may form fewer DBPs with certain precursors. mknassociates.us | Effectiveness varies depending on water quality and precursors. |

This table presents general control strategies for DBP precursors.

Research into Remediation Technologies for Environmental Contamination

Due to the absence of specific studies on this compound contamination, there is no direct research on remediation technologies for this compound. However, general approaches for the remediation of sites contaminated with related halogenated organic compounds can provide a framework for potential future research. These technologies are broadly categorized into biological, chemical, and physical methods.

Bioremediation, which utilizes microorganisms to break down contaminants, has been explored for other halogenated compounds. nih.gov This approach is often considered cost-effective and environmentally friendly. nih.gov Factors influencing the effectiveness of bioremediation include the type of microorganisms, soil and water conditions, and the presence of other chemicals. nih.gov

Chemical remediation methods, such as advanced oxidation processes, involve the use of powerful oxidizing agents to destroy contaminants. nih.gov These methods can be effective but may also have unintended consequences on the local environment. Physical remediation techniques, like soil washing or activated carbon adsorption, aim to physically remove or immobilize the contaminants. researchgate.net

The selection of a suitable remediation strategy depends on a variety of factors, including the specific characteristics of the contaminant, the extent of contamination, and the nature of the affected site. mdpi.com Given the data gap for this compound, further research is essential to understand its environmental behavior and to develop effective remediation strategies should contamination be identified.

Future Research Directions and Emerging Paradigms for 1 4 Iodophenoxy 2,4 Dimethylbenzene

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation, which often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.govmdpi.com Future research must focus on developing greener, more efficient synthetic routes to 1-(4-Iodophenoxy)-2,4-dimethylbenzene.

Key areas of investigation should include:

Advanced Catalytic Systems: Exploration of modern, highly active catalysts, such as copper nanoparticles, magnetic nanocatalysts, or palladium-based systems, can lead to milder reaction conditions and lower catalyst loadings. nih.govresearchgate.net Research into ligand-free or novel ligand-assisted Ullmann-type reactions could significantly improve efficiency and reduce costs. nih.govresearchgate.nettandfonline.com

Atom-Economical Couplings: The Chan-Lam coupling reaction, which utilizes aryl boronic acids and can often be performed at room temperature in the open air, presents a more atom-economical alternative to traditional methods that use aryl halides. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Developing a robust Chan-Lam protocol for coupling 4-iodophenol (B32979) with a 2,4-dimethylphenylboronic acid derivative (or vice versa) would be a significant step towards sustainability.

Green Reaction Conditions: A major paradigm shift involves moving away from conventional organic solvents. Future methodologies should explore the use of environmentally benign solvents like water, or even solvent-free conditions, potentially assisted by microwave irradiation or mechanochemistry to accelerate the reaction. researchgate.netresearchgate.netox.ac.uk The use of "ecocatalysts" derived from metal-accumulating plants is an innovative frontier for green chemistry. researchgate.net

Table 8.1: Comparison of Potential Synthetic Routes for this compound

| Method | Typical Reactants | Catalyst/Reagent | Advantages for Future Research | Challenges | Relevant Citations |

|---|---|---|---|---|---|

| Traditional Ullmann Condensation | 4-iodophenol + 1-bromo-2,4-dimethylbenzene (B107640) | Stoichiometric Copper | Well-established | Harsh conditions, high waste | nih.govmdpi.com |

| Modern Ullmann-Type Coupling | 4-iodophenol + 1-bromo-2,4-dimethylbenzene | Catalytic Cu or Pd nanoparticles, novel ligands | Milder conditions, lower catalyst loading, higher yields | Catalyst cost (Pd), ligand sensitivity | nih.govtandfonline.comacs.org |

| Chan-Lam Coupling | 4-iodophenol + (2,4-dimethylphenyl)boronic acid | Catalytic Copper(II) acetate | Mild conditions (often room temp, air-tolerant), atom economy | Substrate scope limitations, reaction times can be long | alfa-chemistry.comwikipedia.orgthieme.com |

| SNAr Reaction | 4-iodophenol + 1-fluoro-2,4-dimethylbenzene (B1337616) (activated) | Base (e.g., KF/Alumina) | Potentially metal-free, simple workup | Requires electron-withdrawing groups on one ring | researchgate.netorganic-chemistry.org |

| Green Ullmann (Ecocatalysis) | Aryl halide + Phenol (B47542) | Bio-sourced copper (Eco-Cu®) | Highly sustainable, uses recycled metals, low environmental impact | Catalyst preparation and standardization | researchgate.net |

Exploration of Novel Biological Activities and Structure-Activity Relationships

The diaryl ether scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties. dntb.gov.ua The presence of an iodine atom and methyl groups on this compound provides specific physicochemical properties that could be exploited for novel therapeutic applications.

Future research should systematically:

Broad-Spectrum Biological Screening: The compound should be subjected to extensive screening against a diverse panel of biological targets, such as various cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammatory diseases.

Structure-Activity Relationship (SAR) Studies: Following any identified "hits" from screening, a focused research program should be initiated to understand the SAR. This involves synthesizing analogs of this compound to determine how specific structural features influence biological activity. For instance, the position of the methyl groups could be altered, the iodine could be replaced with other halogens (F, Cl, Br), or additional functional groups could be introduced.

Mechanism of Action Studies: For any promising activity, detailed studies are needed to elucidate the specific molecular mechanism. For example, if anticancer activity is observed, research could investigate if it induces apoptosis or inhibits key signaling pathways. wikipedia.org

Table 8.2: Potential Biological Activities for Diaryl Ether Scaffolds

| Potential Activity | Rationale / Example Targets | Relevance of Iodine/Methyl Groups | Relevant Citations |

|---|---|---|---|

| Anticancer | Kinase inhibition, Tubulin polymerization, Induction of apoptosis | Iodine can form halogen bonds with protein residues; methyl groups affect solubility and fit within binding pockets. | nih.gov |

| Antibacterial / Antifungal | Inhibition of essential enzymes (e.g., enoyl-ACP reductase) | The lipophilic nature can aid in penetrating microbial cell membranes. | european-coatings.com |

| Antiviral | Inhibition of viral entry or replication enzymes | The diaryl ether core is found in some anti-HIV agents. dntb.gov.ua | dntb.gov.ua |

| Anti-inflammatory | Inhibition of enzymes like COX or LOX | The structure can mimic substrates of inflammatory pathway enzymes. | dntb.gov.ua |

| Enzyme Inhibition | Targeting specific enzymes like iodotyrosine deiodinase, which is involved in thyroid hormone metabolism. | Halogenated phenolic compounds are known inhibitors of this enzyme. | wikipedia.org |

Advancements in Targeted Material Design and Performance Enhancement

The unique structural characteristics of this compound—a rigid aromatic backbone combined with a heavy iodine atom—make it an intriguing candidate for advanced materials.

Emerging research paradigms could focus on:

High-Performance Polymers: Investigating the use of this compound as a monomer or a comonomer in polymerization reactions could lead to new polyether-type materials. The rigidity of the diaryl ether linkage could impart high thermal stability and mechanical strength, while the bulky dimethylphenyl group could influence polymer morphology and solubility.

Optical and Electronic Materials: The high atomic number of iodine significantly increases the electron density of the molecule. This suggests potential applications in materials requiring a high refractive index for optical devices. Furthermore, organoiodine compounds are used as X-ray contrast agents, suggesting that polymers incorporating this moiety could have applications in medical imaging or radiation shielding materials. wikipedia.org

Antimicrobial Surfaces: Iodine itself is a potent antimicrobial agent. researchgate.netreading.ac.uk Future work could explore incorporating this compound into polymer matrices to create surfaces with inherent, long-lasting antimicrobial or antibiofilm properties, a field of growing importance for medical devices and coatings. european-coatings.comnih.govnih.gov

Table 8.3: Potential Material Science Applications Based on Structural Features

| Application Area | Key Structural Feature | Potential Performance Enhancement | Relevant Citations |

|---|---|---|---|

| Thermally Stable Polymers | Rigid diaryl ether backbone | High glass transition temperature, resistance to thermal degradation. | dntb.gov.ua |

| High Refractive Index Materials | Iodine atom | Enhanced light-bending properties for lenses and optical coatings. | wikipedia.org |

| X-ray Contrast / Shielding Materials | Iodine atom | Increased opacity to X-rays for medical or industrial applications. | wikipedia.org |

| Antimicrobial Polymers/Coatings | Iodine atom, overall structure | Slow release of active halogen or inherent surface biocidal activity. | researchgate.netreading.ac.uknih.gov |

| Flame Retardants | Halogen (Iodine) content | Halogenated compounds can act as radical traps in combustion processes. | researchgate.net |

Refinement of Computational Models for Enhanced Predictive Capability

Computational chemistry offers powerful tools to predict the properties of molecules like this compound, thereby guiding and accelerating experimental research.

Future computational efforts should include:

Quantum Mechanical Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate the molecule's three-dimensional structure, electronic properties (e.g., electrostatic potential), and bond energies. nih.gov This information is fundamental for understanding its reactivity in synthesis, its potential to bind to biological targets, and its interactions within a material matrix. Modeling the halogen bond involving the iodine atom is a key area of interest. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related diaryl ethers, QSAR can predict the biological activity or toxicity of new, untested compounds like this compound. nih.govscholarsresearchlibrary.com This can help prioritize which analogs to synthesize and test, saving significant time and resources. polimi.itmdpi.com

Molecular Dynamics (MD) Simulations: If the compound is investigated for use in polymers or as a drug candidate, MD simulations can model its dynamic behavior over time. This can reveal how it interacts with a polymer chain, a cell membrane, or the active site of a protein, providing insights that static models cannot.

Table 8.4: Computational Modeling Approaches and Their Research Objectives

| Computational Method | Objective | Predicted Properties | Relevant Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Understand fundamental electronic structure and reactivity. | Molecular geometry, reaction barriers, electrostatic potential, halogen bonding potential. | nih.govpolimi.it |

| QSAR / QSPR | Predict biological activity or physical properties. | IC50 values, toxicity endpoints, logP, biodegradability. | nih.govscholarsresearchlibrary.comyoutube.com |

| Molecular Docking | Predict binding affinity and mode to a biological target. | Binding energy, key intermolecular interactions (e.g., hydrogen/halogen bonds). | nih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior in a complex environment. | Conformational flexibility, interaction stability with proteins or polymers, diffusion rates. | nih.gov |

Comprehensive Environmental Risk Assessment and Development of Mitigation Strategies

As a halogenated organic compound, this compound requires a thorough evaluation of its environmental fate and potential risks. researchgate.net While organoiodine compounds occur naturally, synthetic versions can be persistent environmental contaminants. wikipedia.org

A forward-looking research strategy must involve:

Persistence and Biodegradation Studies: The primary goal is to determine the compound's environmental persistence. Studies should investigate its susceptibility to biodegradation under both aerobic and anaerobic conditions by various microbial consortia. nih.govnih.govnih.gov The degradation pathway, including the identification of any potentially more toxic intermediate metabolites, needs to be mapped. frtr.gov

Bioaccumulation Potential Assessment: The compound's potential to accumulate in living organisms must be assessed. This involves experimentally determining its octanol-water partition coefficient (log K_ow) and using this data in models to predict its bioaccumulation factor (BAF).

Development of Mitigation and Remediation Strategies: Should the compound prove to be persistent, research into effective removal strategies is crucial. This could include advanced oxidation processes (AOPs), which use powerful radicals to break down recalcitrant molecules, or bioremediation approaches using specialized microorganisms capable of dehalogenation. nih.govgoogle.com Another strategy could be adsorption using materials like granular activated carbon. researchgate.net

Table 8.5: Framework for a Comprehensive Environmental Risk Assessment

| Assessment Area | Key Parameters to Investigate | Experimental / Modeling Approach | Relevant Citations |

|---|---|---|---|

| Persistence | Rate of abiotic degradation (hydrolysis, photolysis). Rate of aerobic and anaerobic biodegradation. | OECD Test Guidelines for chemical degradation. Microbial degradation studies with environmental samples. | nih.govecetoc.org |

| Bioaccumulation | Octanol-Water Partition Coefficient (log K_ow). Bioconcentration Factor (BCF). | Shake-flask or HPLC methods for log K_ow. Fish bioconcentration studies. | ecetoc.org |

| Toxicity | Aquatic toxicity (e.g., to algae, daphnia, fish). Soil organism toxicity. | Standard ecotoxicological tests. | researchgate.net |